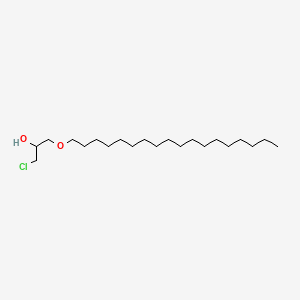
1-Chloro-3-(octadecyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(octadecyloxy)propan-2-ol is a chemical compound with the molecular formula C21H43ClO2 and a molecular weight of 363.02 g/mol. It is characterized by the presence of a chloro group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Chloro-3-(octadecyloxy)propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-(octadecyloxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-3-(octadecyloxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving membrane lipids and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of surfactants and emulsifiers due to its amphiphilic nature
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(octadecyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the octadecyloxy group can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(octadecyloxy)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-(hexadecyloxy)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-Chloro-3-(dodecyloxy)propan-2-ol: Another similar compound with an even shorter alkyl chain.
1-Chloro-3-(octadecyloxy)propan-1-ol: Differing in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the length of the alkyl chain, which confer distinct physicochemical properties and applications .
Propriétés
Numéro CAS |
27886-13-1 |
|---|---|
Formule moléculaire |
C21H43ClO2 |
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
1-chloro-3-octadecoxypropan-2-ol |
InChI |
InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21,23H,2-20H2,1H3 |
Clé InChI |
QHHAXEWGDRYRCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















